molecular formula C15H22ClNO2 B587433 Metolachlor-d6 CAS No. 1219803-97-0

Metolachlor-d6

Cat. No.: B587433
CAS No.: 1219803-97-0
M. Wt: 289.833
InChI Key: WVQBLGZPHOPPFO-XCPSXBTFSA-N
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Description

Metolachlor-d6 is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. This compound is primarily utilized in agricultural settings to control a variety of grasses and broadleaf weeds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental fate analysis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metolachlor-d6 involves the incorporation of deuterium atoms into the metolachlor molecule. The process typically starts with the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to yield the secondary amine, which is subsequently acetylated with chloroacetyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Metolachlor-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in this compound is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Metolachlor-d6 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Studies: Used to trace the environmental fate and degradation pathways of metolachlor.

    Mass Spectrometry: Serves as an internal standard in quantitative analysis.

    Biological Studies: Helps in studying the metabolism and biotransformation of metolachlor in various organisms.

    Industrial Applications: Used in the development and testing of new herbicidal formulations.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: Another chloroacetanilide herbicide with similar applications.

    Alachlor: Used for controlling grasses and broadleaf weeds in crops.

    Butachlor: Commonly used in rice paddies for weed control.

Uniqueness

Metolachlor-d6 is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .

Biological Activity

Metolachlor-d6 is a deuterated form of the herbicide metolachlor, widely used for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms. This article synthesizes findings from recent studies, focusing on its effects on aquatic ecosystems and microbial communities.

Chemical Structure and Properties

This compound is a selective pre-emergent herbicide belonging to the chloroacetamide class. The deuterated form, where hydrogen atoms are replaced by deuterium, aids in tracking the compound's behavior in environmental studies. Its chemical structure can be represented as follows:

C12H15ClN2O Metolachlor C12D15ClN2O Metolachlor d6 \text{C}_{12}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}\quad \text{ Metolachlor }\quad \text{C}_{12}\text{D}_{15}\text{Cl}\text{N}_{2}\text{O}\quad \text{ Metolachlor d6 }

Metolachlor inhibits very long chain fatty acids (VLCFAs) biosynthesis by binding to the fatty acid elongation synthase (FAE1-synthase), which is crucial for membrane integrity in plant and algal cells. This inhibition leads to altered fatty acid profiles, affecting cell membrane rigidity and permeability, ultimately impairing cell division and growth.

Impact on Periphyton and Microalgal Communities

Recent studies have demonstrated that this compound significantly affects periphyton and microalgal communities. For example, exposure to varying concentrations of metolachlor resulted in:

  • Altered Fatty Acid Composition : Higher concentrations increased saturated fatty acids (SFAs) while decreasing polyunsaturated fatty acids (PUFAs) after just 7 days of exposure. A significant reduction in VLCFAs was observed, which are essential for maintaining membrane structure .
  • Diatom Community Structure : Metolachlor exposure led to changes in diatom community composition, with sensitive species like Achnanthidium minutissimum showing decreased abundance at higher concentrations. In contrast, tolerant species such as Planothidium frequentissimum increased in prevalence .

Case Study: Diatom Response to Metolachlor

A controlled study assessed the impact of metolachlor on diatom species over a 14-day period. Key findings included:

  • Concentration Levels : At concentrations of 5 mg/L and above, significant changes in diatom biomass and community structure were noted.
  • Abnormal Forms : The presence of abnormal frustules increased with metolachlor concentration, indicating potential stress responses within the community .
Concentration (mg/L)Biomass (mg chl-a/L)Abnormal Forms (%)
Control12.52
510.210
307.880

Microbial Activity and Degradation

This compound also influences microbial communities involved in biodegradation processes. Research indicates that the presence of dissolved organic matter (DOM) can modulate the herbicide's impact on microbial growth rates and photosynthetic efficiency .

Biodegradation Studies

  • Microbial Response : Microbial communities showed varying degradation rates depending on the presence of DOM, with significant declines in metolachlor concentrations over time observed under biotic conditions.
  • Toxicity Assessment : The oral absorption rate of metolachlor is reported to be ≥85%, with metabolic pathways primarily involving oxidative reactions and glutathione conjugation leading to excretion via feces and urine .

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-XCPSXBTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010012
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-97-0
Record name Metolachlor-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Metolachlor-d6 used in this study instead of regular Metolachlor?

A1: this compound serves as an internal standard in this research []. Internal standards are crucial in analytical chemistry, especially when using techniques like mass spectrometry. They are added to samples, calibration standards, and quality control samples at a known concentration.

    Q2: How does the use of this compound improve the reliability of Metolachlor quantification in environmental water samples?

    A2: The study demonstrates that matrix effects can significantly impact the accurate determination of Metolachlor in different water types []. By using this compound, the researchers could effectively correct for these matrix effects:

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